molecular formula C11H19NO4 B1311157 (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 89985-87-5

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No. B1311157
CAS RN: 89985-87-5
M. Wt: 229.27 g/mol
InChI Key: APXWRHACXBILLH-QMMMGPOBSA-N
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Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate”, also known as Boc-protected methyl glutamate, is an important compound used in various scientific experiments. It has a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol .


Molecular Structure Analysis

The InChI code for “(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” is 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” has a density of 1.097 g/cm3. Its boiling point is 334.3 °C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Non-natural Amino Acids

A general method for the synthesis of enantiopure non-natural alpha-amino acids utilizes (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate as a key intermediate. The compound is derived from l-glutamic acid, leading to a variety of delta,epsilon-unsaturated alpha-amino acids, including the first synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).

Precursor for trans-4-Methylproline

The hydrogenation of a related compound, (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, under various catalyst/solvent systems yields a precursor for trans-4-methylproline. This process highlights the compound's role in synthesizing amino acid derivatives with specific stereochemistry (Nevalainen & Koskinen, 2001).

Material Science Applications

In material science, amino acid-based polyacetylenes were synthesized, leveraging amino acid-derived acetylene monomers, including derivatives of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. These monomers underwent polymerization to form polymers with potential applications in biocompatible materials and nanotechnology (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWRHACXBILLH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431587
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

CAS RN

89985-87-5
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid (20.0 g), potassium carbonate (13.2 g) and N,N-dimethylformamide (100 mL) was stirred for 15 min. The mixture was cooled to 0° C., iodomethane (9.2 g) was added, and the mixture was stirred at room temperature for 2 hr. The reaction mixture was filtered, and the residue was washed with ethyl acetate. The filtrate was successively washed with 5% hydrochloric acid and brine, and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (21.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-pent-4-enoic acid (9.3 g, 43.3 mmol) in acetone (70 mL) is treated with solid potassium carbonate (11.9 g, 86.6 mmol) followed by methyl iodide (5.4 mL, 86.6 mmol). The resulting mixture is heated to reflux for 4 h and then allowed to cool to RT. The solvent is removed in vacuo and the crude residue is dissolved in EtOAc, washed with water, saturated sodium hydrogen carbonate solution, brine, dried (MgSO4) and concentrated in vacuo. The crude residue is purified by flash chromatography (SiO2, iso-hexane:EtOAc 7:3) to afford the title compound as a light-yellow oil.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice cooled suspension of the product of Example 2 (0.525 mg, 2.12 mmol) and zinc dust (278 mg, 4.25 mmol) in DMF (4 mL) under nitrogen was added slowly via syringe neat allyl bromide (514 mg, 4.25 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20° and 25° C., then stirred at that temperature for an additional 1 hour. Extractive workup and silica gel chromatography as described in Example 3 afforded 486 mg (100%) of product as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.525 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
278 mg
Type
catalyst
Reaction Step Two
Quantity
514 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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